Cas no 2411199-09-0 (2-(2-chloroacetamido)-N-(4-chlorophenyl)propanamide)

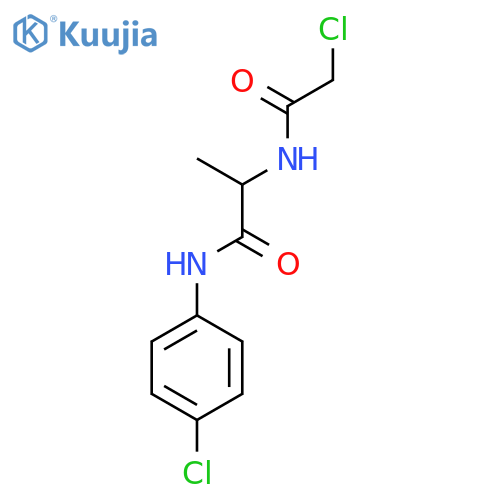

2411199-09-0 structure

商品名:2-(2-chloroacetamido)-N-(4-chlorophenyl)propanamide

2-(2-chloroacetamido)-N-(4-chlorophenyl)propanamide 化学的及び物理的性質

名前と識別子

-

- 2-(2-chloroacetamido)-N-(4-chlorophenyl)propanamide

- Z1562125388

- 2-[(2-Chloroacetyl)amino]-N-(4-chlorophenyl)propanamide

- EN300-26575876

- 2411199-09-0

-

- インチ: 1S/C11H12Cl2N2O2/c1-7(14-10(16)6-12)11(17)15-9-4-2-8(13)3-5-9/h2-5,7H,6H2,1H3,(H,14,16)(H,15,17)

- InChIKey: KBGVCMLMFFQQNX-UHFFFAOYSA-N

- ほほえんだ: ClCC(NC(C)C(NC1C=CC(=CC=1)Cl)=O)=O

計算された属性

- せいみつぶんしりょう: 274.0275830g/mol

- どういたいしつりょう: 274.0275830g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 58.2Ų

2-(2-chloroacetamido)-N-(4-chlorophenyl)propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26575876-0.05g |

2-(2-chloroacetamido)-N-(4-chlorophenyl)propanamide |

2411199-09-0 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

2-(2-chloroacetamido)-N-(4-chlorophenyl)propanamide 関連文献

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

2411199-09-0 (2-(2-chloroacetamido)-N-(4-chlorophenyl)propanamide) 関連製品

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量